4-Amino-4-cyclopropylcyclohexan-1-one
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Overview
Description
4-Amino-4-cyclopropylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an amino group (-NH2) and a cyclopropyl group attached to a cyclohexanone ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-cyclopropylcyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water can yield cyclopropyl derivatives . Another method involves the use of 1,3-dihalopropanes with zinc powder in ethanol to achieve cyclopropane formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts plays a crucial role in the efficiency of the production process. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions involving the amino group.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexane carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-4-cyclopropylcyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can introduce strain into the molecular structure, affecting its reactivity and interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.
Cyclohexanone: A simple cyclohexane ring with a ketone group.
Cyclopropylcyclohexane: A cyclohexane ring with a cyclopropyl substituent.
Uniqueness
4-Amino-4-cyclopropylcyclohexan-1-one is unique due to the presence of both an amino group and a cyclopropyl group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-amino-4-cyclopropylcyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c10-9(7-1-2-7)5-3-8(11)4-6-9/h7H,1-6,10H2 |
InChI Key |
WZFVKHIOIFPIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCC(=O)CC2)N |
Origin of Product |
United States |
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